molecular formula C11H15BO4 B597222 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid CAS No. 1287777-05-2

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Cat. No.: B597222
CAS No.: 1287777-05-2
M. Wt: 222.047
InChI Key: GPYBHNZRMWCEAW-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom The specific structure of this compound includes a phenyl ring substituted with a boronic acid group and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated tetrahydropyran compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment.

    Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific biological pathways.

    Industry: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid involves its ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrahydropyran-2-yloxy group in 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid imparts unique properties, such as increased stability and solubility, which are advantageous in various applications. This makes it a valuable compound in both research and industrial contexts .

Biological Activity

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its ability to form reversible covalent bonds with diols, which is crucial for its applications in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C12_{12}H15_{15}B_{O}_3
  • Molecular Weight : Approximately 221.06 g/mol
  • CAS Number : 850568-69-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron-diol interactions. This interaction is particularly relevant in enzyme inhibition and molecular recognition processes.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic properties of this compound. For instance, in a study evaluating various derivatives for their efficacy against Trypanosoma cruzi, the compound exhibited significant growth inhibition with an effective dose (ED50) of 5.2 mM, outperforming some lead compounds used as controls .

Inhibition Studies

The compound has also been explored for its inhibitory effects on specific enzymes. For example, it was reported that modifications to the phenylboronic acid structure can enhance selectivity for certain metalloproteinases, indicating potential applications in treating diseases where these enzymes play a critical role .

Study 1: Evaluation of Antiparasitic Activity

In a controlled laboratory setting, researchers synthesized several analogs of this compound to evaluate their antiparasitic activity against P. falciparum. The results indicated that the compound's structural features significantly influenced its biological activity, with certain substitutions leading to improved efficacy (Table 1).

CompoundED50 (μM)Comments
Lead Compound10.5Standard control
This compound5.2Two-fold more potent than lead
Modified Analog A7.8Slightly less active

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, particularly against ADAMTS7 (a disintegrin and metalloproteinase with thrombospondin motifs). Molecular docking studies suggested that the compound could bind effectively within the active site of ADAMTS7, leading to a significant reduction in enzyme activity (Table 2).

CompoundInhibition (%)Selectivity Ratio
Control Inhibitor85%N/A
This compound70%High selectivity for ADAMTS7 over MMP1
Modified Analog B75%Moderate selectivity

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity assays. The compound was found to exhibit low toxicity levels in vitro, with no significant mutagenicity or hepatotoxicity reported .

Properties

IUPAC Name

[3-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBHNZRMWCEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676795
Record name {3-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287777-05-2
Record name {3-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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